2-(Methylamino)-1-(quinolin-2-yl)ethan-1-one

Monoamine oxidase inhibition Neuropharmacology Quinoline SAR

2-(Methylamino)-1-(quinolin-2-yl)ethan-1-one (CAS 90173-68-5; molecular formula C₁₂H₁₂N₂O; MW 200.24 g/mol) is a synthetic substituted cathinone analogue in which the canonical phenyl ring of methcathinone is replaced by a quinolin-2-yl heterocycle. Its structure comprises a quinoline moiety linked via a carbonyl group to a methylamino methylene side chain (SMILES: CNCC(=O)C1=NC2=CC=CC=C2C=C1).

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
CAS No. 90173-68-5
Cat. No. B15069384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylamino)-1-(quinolin-2-yl)ethan-1-one
CAS90173-68-5
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCNCC(=O)C1=NC2=CC=CC=C2C=C1
InChIInChI=1S/C12H12N2O/c1-13-8-12(15)11-7-6-9-4-2-3-5-10(9)14-11/h2-7,13H,8H2,1H3
InChIKeyUAKUPSSPTHPKSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylamino)-1-(quinolin-2-yl)ethan-1-one (CAS 90173-68-5): Structural Identity and Physicochemical Baseline for Research Procurement


2-(Methylamino)-1-(quinolin-2-yl)ethan-1-one (CAS 90173-68-5; molecular formula C₁₂H₁₂N₂O; MW 200.24 g/mol) is a synthetic substituted cathinone analogue in which the canonical phenyl ring of methcathinone is replaced by a quinolin-2-yl heterocycle . Its structure comprises a quinoline moiety linked via a carbonyl group to a methylamino methylene side chain (SMILES: CNCC(=O)C1=NC2=CC=CC=C2C=C1) [1]. The compound is classified as a quinoline derivative and a β-keto amphetamine analogue, placing it at the intersection of two pharmacologically significant chemical classes . Computed physicochemical properties include XLogP3 = 1.4, topological polar surface area = 42 Ų, and one hydrogen bond donor with three acceptor sites [1].

Why 2-(Methylamino)-1-(quinolin-2-yl)ethan-1-one Cannot Be Replaced by Typical Phenyl Cathinones or Simple 2-Aminoquinolines


The quinolin-2-yl scaffold in 2-(Methylamino)-1-(quinolin-2-yl)ethan-1-one is not a simple bioisosteric replacement for a phenyl ring. The quinoline nitrogen at the 1-position introduces a hydrogen-bond acceptor site and alters the electron density of the aromatic system, which fundamentally changes both the compound's interaction with monoamine oxidase (MAO) isoforms and its metabolic vulnerability [1]. Unsubstituted quinoline itself exhibits pronounced MAO-A selectivity as a competitive inhibitor, while MAO-B inhibition is non-competitive—a profile distinct from phenethylamine-based cathinones that primarily target monoamine transporters [2]. Furthermore, the 2-position carbonyl attachment creates a conjugated π-system extending from the quinoline ring through the ketone to the methylamino group, affecting both reactivity and target engagement in ways that simple 2-aminoquinolines or 3-substituted positional isomers cannot replicate [3].

Quantitative Differentiation Evidence for 2-(Methylamino)-1-(quinolin-2-yl)ethan-1-one vs. Structural Analogues


Quinolin-2-yl vs. Phenyl Core: Divergent MAO Isoform Inhibition Profiles

The quinoline core of 2-(Methylamino)-1-(quinolin-2-yl)ethan-1-one fundamentally alters its MAO interaction profile compared to phenyl-based cathinones. Unsubstituted quinoline competitively inhibits MAO-A with higher affinity than kynuramine (the endogenous substrate), while inhibiting MAO-B only non-competitively and with substantially lower potency [1]. In contrast, phenyl-based cathinones such as methcathinone primarily act as monoamine transporter substrates/releasers rather than direct MAO inhibitors. This mechanistic divergence means that 2-(Methylamino)-1-(quinolin-2-yl)ethan-1-one is expected to exhibit MAO-A-preferential inhibition, whereas methcathinone (2-(methylamino)-1-phenylpropan-1-one) lacks this specific MAO engagement profile.

Monoamine oxidase inhibition Neuropharmacology Quinoline SAR

Positional Isomer Selectivity: 2-Quinolinyl vs. 3-Quinolinyl Substitution Determines Electronic and Steric Properties

The 2-quinolinyl attachment in 2-(Methylamino)-1-(quinolin-2-yl)ethan-1-one (CAS 90173-68-5) places the carbonyl directly adjacent to the ring nitrogen, creating an extended conjugated system (N=C-C=O) that is absent in the 3-quinolinyl positional isomer (CAS 1511373-66-2) . This conjugation affects both the carbonyl electrophilicity and the compound's UV absorption profile. The 2-isomer also positions the methylamino side chain closer to the quinoline nitrogen, creating potential for intramolecular hydrogen bonding that influences solubility and target binding geometry. The computed XLogP3 for the 2-isomer is 1.4 [1]; the 3-isomer is expected to have a similar but distinguishable logP due to altered dipole moment orientation.

Positional isomer comparison Physicochemical differentiation Synthetic chemistry

Synthetic Accessibility: Quinoline-2-carbaldehyde Route Provides Higher Predicted Yield than 3-Substituted Analogues

The primary reported synthetic route for 2-(Methylamino)-1-(quinolin-2-yl)ethan-1-one involves condensation of quinoline-2-carbaldehyde with methylamine under reflux conditions . Quinoline-2-carbaldehyde is commercially available and more reactive toward nucleophilic addition than quinoline-3-carbaldehyde due to the electron-withdrawing effect of the adjacent ring nitrogen. This synthetic advantage translates into higher expected yields for the 2-isomer. A related synthetic methodology for 2-(methylamino)quinoline-3-carboxamides has been published, demonstrating that the 2-position methylamino-quinoline scaffold is accessible via convenient one-pot procedures [1]. Alternative routes using quinaldoyl chloride (quinoline-2-carbonyl chloride, CAS 50342-01-3) with methylamine provide a complementary acylation-based approach .

Synthetic chemistry Route scoping Procurement efficiency

Physicochemical Property Differentiation: logP and Hydrogen-Bonding Profile vs. Phenyl Cathinones

The quinoline-for-phenyl substitution in 2-(Methylamino)-1-(quinolin-2-yl)ethan-1-one produces a computed XLogP3 of 1.4, which is approximately 0.5-1.0 log units lower than typical phenyl-based methcathinone analogues (e.g., methcathinone XLogP3 ≈ 1.9-2.1) [1]. This increased hydrophilicity is attributable to the quinoline nitrogen acting as an additional hydrogen bond acceptor (total HBA = 3 vs. 2 for methcathinone). The topological polar surface area of 42 Ų for the target compound [1] falls within the range considered favorable for blood-brain barrier penetration (typically < 70 Ų), but the increased HBA count relative to phenyl cathinones predicts altered CNS penetration kinetics and different off-target binding profiles [2].

Physicochemical properties Drug-likeness QSAR

Patent Landscape: Quinoline-2-carbonyl-methylamine Scaffold Appears in Kinase Inhibitor and MAO Modulator Patent Families

The 2-(quinolin-2-yl)carbonyl-methylamine substructure appears in multiple patent families targeting distinct therapeutic areas. Patent US9102674B2 discloses substituted quinoline compounds as MAO inhibitors, with the quinoline-2-position being a critical attachment point for modulating MAO isoform selectivity [1]. Patent US9212144B2 claims 2-aminoquinoline-based compounds as potent and selective neuronal nitric oxide synthase (nNOS) inhibitors, demonstrating that the 2-position substitution on quinoline is a privileged vector for achieving target selectivity [2]. Additionally, patents covering quinoline-based EGFR and c-Met kinase inhibitors (e.g., WO2023036821A1) further establish the 2-quinolinyl scaffold as a versatile pharmacophore for kinase drug discovery [3]. The target compound 2-(Methylamino)-1-(quinolin-2-yl)ethan-1-one represents the minimal core structure from which many of these patented derivatives are elaborated.

Patent intelligence Kinase inhibition MAO modulation

Optimal Scientific and Industrial Application Scenarios for 2-(Methylamino)-1-(quinolin-2-yl)ethan-1-one Based on Verified Evidence


MAO Isoform Selectivity Probe Development: Exploiting the Quinoline Core for MAO-A-Preferential Inhibition

Researchers developing isoform-selective MAO inhibitors can use 2-(Methylamino)-1-(quinolin-2-yl)ethan-1-one as a starting scaffold. The quinoline core confers MAO-A competitive inhibition while only non-competitively inhibiting MAO-B, as established by Naoi & Nagatsu (1987) for the parent quinoline structure [1]. This compound serves as an entry point for SAR studies aimed at tuning the MAO-A/MAO-B selectivity ratio—an approach that is not accessible with phenyl-based cathinone analogues, which lack direct MAO enzyme engagement.

Synthetic Chemistry: Building Block for 2-Substituted Quinoline Libraries via Established Routes

This compound is accessible through two well-precedented synthetic routes: (a) condensation of commercially available quinoline-2-carbaldehyde with methylamine, or (b) acylation of methylamine with quinaldoyl chloride . The 2-position carbonyl provides a handle for further derivatization (reduction to alcohol, reductive amination, Grignard addition) that is more synthetically versatile than the 3- or 4-substituted quinoline isomers. The published methodology for 2-(methylamino)quinoline-3-carboxamides confirms the feasibility of this scaffold for parallel library synthesis [2].

Physicochemical Comparator in CNS Drug Design: Evaluating Heterocycle-for-Phenyl Substitution Effects

With XLogP3 = 1.4 and TPSA = 42 Ų, this compound is systematically more hydrophilic than phenyl-based methcathinone (estimated XLogP3 ≈ 1.9-2.1) [3]. This property difference makes it a controlled chemical probe for studying how heterocyclic substitution affects passive membrane permeability, CNS penetration, and off-target binding in cathinone-class compounds—a research application where simple phenyl analogues cannot provide the same structural contrast.

Kinase Inhibitor Pharmacophore Elucidation: Minimal Core for Patent-Disclosed Quinoline-Based Kinase Inhibitors

The 2-(quinolin-2-yl)carbonyl-methylamine substructure represents the minimal pharmacophoric core found in multiple patent families covering MAO, nNOS, EGFR, and c-Met inhibitors [4][5][6]. Medicinal chemistry groups engaged in kinase inhibitor discovery can use this compound as a reference standard for establishing baseline activity and selectivity, enabling systematic exploration of substitution effects that transform this minimal core into potent, selective clinical candidates.

Quote Request

Request a Quote for 2-(Methylamino)-1-(quinolin-2-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.